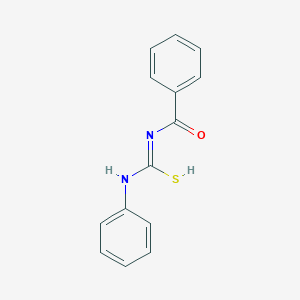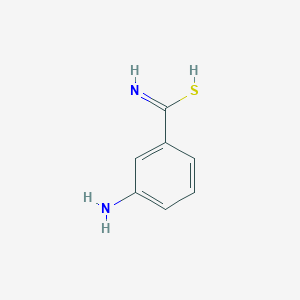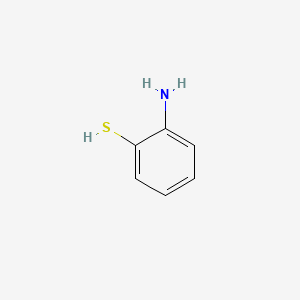
N'-benzoyl-N-phenylcarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzoyl-N-phenylcarbamimidothioic acid is an organic compound with a complex structure that includes both benzoyl and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-N-phenylcarbamimidothioic acid typically involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis process.
Industrial Production Methods
In an industrial setting, the production of N’-benzoyl-N-phenylcarbamimidothioic acid may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process also emphasizes safety and environmental considerations, ensuring that the synthesis is both efficient and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzoyl-N-phenylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles, with the reactions carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products have their own unique properties and applications, further expanding the utility of N’-benzoyl-N-phenylcarbamimidothioic acid.
Aplicaciones Científicas De Investigación
N’-benzoyl-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-benzoyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to a disruption of cellular processes. For example, it may inhibit the synthesis of chitin in insects, making it a potential insecticide. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
N’-benzoyl-N-phenylcarbamimidothioic acid can be compared with other similar compounds, such as benzoylphenylureas and benzothiazoles. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Benzoylphenylureas: These compounds are known for their insecticidal properties and are used as chitin synthesis inhibitors.
Benzothiazoles: These compounds have a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of N’-benzoyl-N-phenylcarbamimidothioic acid lies in its specific combination of benzoyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Conclusion
N’-benzoyl-N-phenylcarbamimidothioic acid is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to explore its full range of applications and mechanisms of action, highlighting its importance in the scientific community.
Propiedades
IUPAC Name |
N'-benzoyl-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZQIIMGRLFMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Ammoniooxy)ethoxy]-3-(trifluoromethyl)benzene chloride](/img/structure/B7723507.png)
![1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride](/img/structure/B7723513.png)
![1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)





